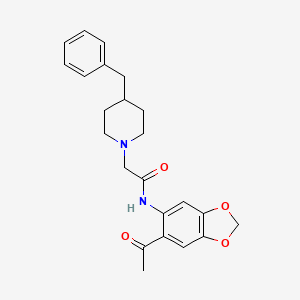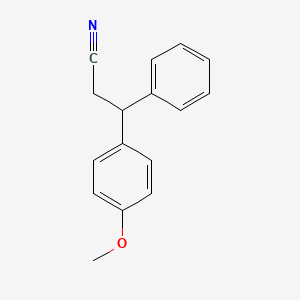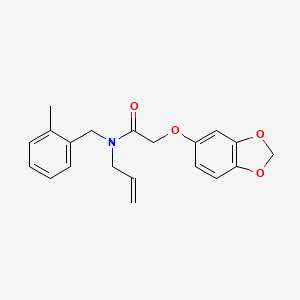![molecular formula C20H27ClN2S B4085887 N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4085887.png)
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea
説明
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, also known as AET or PK11195, is a selective ligand for the peripheral benzodiazepine receptor (PBR). This receptor is located in the outer mitochondrial membrane and is involved in several physiological processes, including steroidogenesis, apoptosis, and immune response. AET has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology.
作用機序
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea binds to the PBR, which is located in the outer mitochondrial membrane. The exact mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea is not fully understood, but it is believed to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.
実験室実験の利点と制限
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has several advantages for lab experiments, including its selectivity for the PBR, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, including the development of more selective ligands for the PBR, the investigation of the role of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea in neuroinflammation and neurodegeneration, the exploration of the potential of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea as a therapeutic agent for cancer and autoimmune diseases, and the elucidation of the exact mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea.
科学的研究の応用
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation and neurodegeneration. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.
In oncology, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve their efficacy.
In immunology, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2S/c1-13(20-9-15-6-16(10-20)8-17(7-15)11-20)23-19(24)22-12-14-2-4-18(21)5-3-14/h2-5,13,15-17H,6-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYQRJFDYERMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4085804.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085821.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)
![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4085858.png)

![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085879.png)

![3-amino-2-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4085896.png)


![7-(difluoromethyl)-5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085902.png)